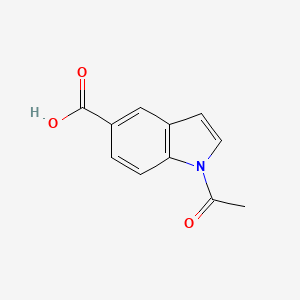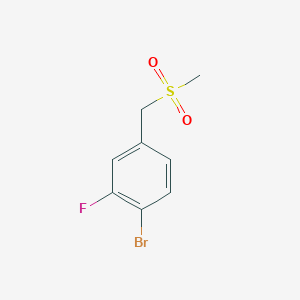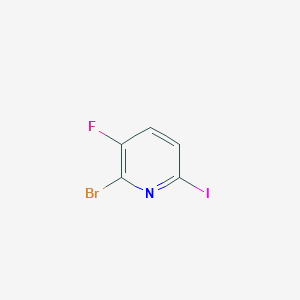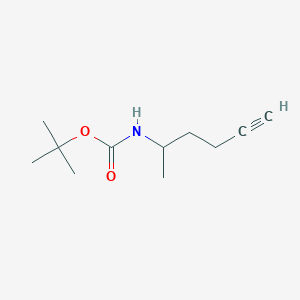
4-Bromo-2-fluorobenzylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluorobenzylzinc bromide, also known by its MDL number MFCD13152553, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluorobenzylzinc bromide is synthesized through the reaction of 4-bromo-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-2-fluorobenzyl bromide+Zn→4-Bromo-2-fluorobenzylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The compound is often produced in bulk and stored in specialized containers to maintain its stability and reactivity .
化学反応の分析
Types of Reactions
4-Bromo-2-fluorobenzylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed.
Major Products Formed
Negishi Coupling: Formation of biaryl compounds or other complex organic molecules.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
4-Bromo-2-fluorobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials science
作用機序
The mechanism of action of 4-Bromo-2-fluorobenzylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the bromine atom, making the benzyl group more nucleophilic and facilitating its reaction with electrophiles. This results in the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .
類似化合物との比較
4-Bromo-2-fluorobenzylzinc bromide can be compared with other organozinc compounds such as:
- Phenylzinc bromide
- Benzylzinc bromide
- 4-Chlorobenzylzinc bromide
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Similar Compounds
- Phenylzinc bromide : Used in similar cross-coupling reactions but lacks the fluorine atom.
- Benzylzinc bromide : Similar reactivity but without the halogen substituents.
- 4-Chlorobenzylzinc bromide : Similar to this compound but with chlorine instead of fluorine.
特性
分子式 |
C7H5Br2FZn |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
4-bromo-2-fluoro-1-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
DKXXVUFAQQQWLO-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C=C(C=C1)Br)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)




![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)



![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)

